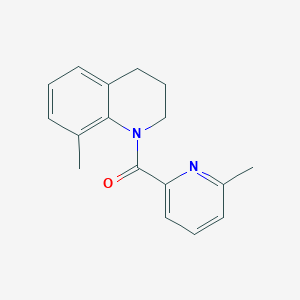
1-(Azocan-1-yl)-2-methoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azocan-1-yl)-2-methoxyethanone, also known as AME, is a chemical compound that belongs to the family of azocanes. AME is a colorless liquid that is soluble in water and organic solvents. This chemical compound has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, material science, and biomedicine.
Wirkmechanismus
The mechanism of action of 1-(Azocan-1-yl)-2-methoxyethanone is not fully understood. However, it has been reported that 1-(Azocan-1-yl)-2-methoxyethanone can undergo hydrolysis in the presence of water to form 2-methoxyethanol and aziridine. The resulting aziridine can then react with biological nucleophiles, such as amino acids and proteins, leading to the formation of covalent adducts. This mechanism has been suggested to be responsible for the cytotoxicity of 1-(Azocan-1-yl)-2-methoxyethanone.
Biochemical and Physiological Effects:
1-(Azocan-1-yl)-2-methoxyethanone has been reported to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 1-(Azocan-1-yl)-2-methoxyethanone has been shown to induce DNA damage and inhibit cell proliferation. However, the exact biochemical and physiological effects of 1-(Azocan-1-yl)-2-methoxyethanone are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(Azocan-1-yl)-2-methoxyethanone is its versatility in various fields, including organic synthesis, material science, and biomedicine. In addition, the synthesis method for 1-(Azocan-1-yl)-2-methoxyethanone is relatively simple and yields high purity and good yield. However, one of the limitations of 1-(Azocan-1-yl)-2-methoxyethanone is its cytotoxicity, which can pose a risk to researchers working with this compound. Therefore, appropriate safety measures should be taken when handling 1-(Azocan-1-yl)-2-methoxyethanone in the laboratory.
Zukünftige Richtungen
There are several future directions for the research on 1-(Azocan-1-yl)-2-methoxyethanone. In organic synthesis, the development of new synthetic routes using 1-(Azocan-1-yl)-2-methoxyethanone as a building block can lead to the synthesis of novel compounds with potential applications in various fields. In material science, the use of 1-(Azocan-1-yl)-2-methoxyethanone in the synthesis of new polymer-based materials can lead to the development of new functional materials with unique properties. In biomedicine, the investigation of the cytotoxicity mechanism of 1-(Azocan-1-yl)-2-methoxyethanone can lead to the development of new anti-cancer drugs that target specific biological nucleophiles. Overall, the research on 1-(Azocan-1-yl)-2-methoxyethanone has the potential to contribute significantly to various fields and lead to the development of new materials and drugs.
Synthesemethoden
The synthesis of 1-(Azocan-1-yl)-2-methoxyethanone can be achieved through a multistep process involving the reaction of 2-methoxyethanol with phosgene to form 2-methoxyethyl chloroformate. The resulting compound is then reacted with aziridine to form the desired product, 1-(Azocan-1-yl)-2-methoxyethanone. This method has been reported to yield high purity and good yield of 1-(Azocan-1-yl)-2-methoxyethanone.
Wissenschaftliche Forschungsanwendungen
1-(Azocan-1-yl)-2-methoxyethanone has been extensively studied for its potential applications in various fields. In organic synthesis, 1-(Azocan-1-yl)-2-methoxyethanone has been used as a reagent for the synthesis of various compounds, including β-lactams, α-amino acids, and cyclic ureas. In material science, 1-(Azocan-1-yl)-2-methoxyethanone has been used as a building block for the synthesis of polymer-based materials, such as polyurethanes and polyamides. In biomedicine, 1-(Azocan-1-yl)-2-methoxyethanone has been studied for its potential use as a prodrug for the delivery of anti-cancer drugs.
Eigenschaften
IUPAC Name |
1-(azocan-1-yl)-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-9-10(12)11-7-5-3-2-4-6-8-11/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJCBMOVNDUPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[3-(oxolan-2-ylmethoxy)propyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7509862.png)

![cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7509873.png)


